Home > Products > Screening Compounds P143018 > Bitopertin R enantiomer
Bitopertin R enantiomer - 845614-11-1; 845614-12-2

Bitopertin R enantiomer

Catalog Number: EVT-3112581
CAS Number: 845614-11-1; 845614-12-2
Molecular Formula: C21H20F7N3O4S
Molecular Weight: 543.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bitopertin (R enantiomer) is a selective inhibitor of glycine transporter type 1 (GlyT1), a protein involved in the reuptake of glycine, an important neurotransmitter in the central nervous system. This compound is primarily investigated for its potential therapeutic applications in treating conditions such as schizophrenia and erythropoietic protoporphyria. By inhibiting GlyT1, Bitopertin increases glycine levels in the synaptic cleft, thereby enhancing glutamatergic neurotransmission, which is crucial for cognitive functions and mood regulation.

Source and Classification

Bitopertin is classified as a pharmaceutical compound under the category of glycine transporter inhibitors. It is identified by the chemical identifier 845614-12-2 and has been the subject of various clinical studies aimed at understanding its efficacy and safety profile in treating psychiatric and hematological disorders .

Synthesis Analysis

Methods

The synthesis of Bitopertin (R enantiomer) typically involves enantioselective catalysis, which is crucial for producing enantiomerically pure compounds. One common method includes using chiral catalysts in organocascade reactions that facilitate the formation of multiple chemical bonds while generating stereogenic centers with high selectivity.

Technical Details

Industrial production often employs large-scale enantioselective synthesis or chiral resolution techniques. Solid-phase extraction combined with chiral high-performance liquid chromatography is frequently used for the enantiomeric separation of racemic mixtures, ensuring the purity required for therapeutic applications.

Molecular Structure Analysis

Structure

Bitopertin (R enantiomer) has a complex molecular structure characterized by multiple functional groups that contribute to its activity as a GlyT1 inhibitor. The specific arrangement of atoms and bonds allows it to interact selectively with the GlyT1 transporter.

Data

The molecular formula of Bitopertin is C19H22F3N3O3S, and it has a molecular weight of 427.45 g/mol. The compound features a benzoylpiperazine backbone, which is essential for its binding affinity to GlyT1 .

Chemical Reactions Analysis

Reactions

Bitopertin primarily undergoes noncompetitive inhibition reactions against GlyT1. The inhibitory effect is quantified by an IC50 value of approximately 25 nanomolar, indicating its potency in blocking glycine reuptake at this transporter .

Technical Details

The stability of Bitopertin under various conditions allows it to be stored effectively; it remains stable at -20°C for up to three years in powder form and at -80°C for two years when dissolved in solvents. The primary result of its inhibition mechanism is an increase in glycine concentration within the synaptic cleft, which enhances NMDA receptor-mediated neurotransmission.

Mechanism of Action

Bitopertin functions by binding to GlyT1, leading to a blockade of glycine reuptake. This action results in elevated extracellular glycine levels, which are crucial for activating NMDA receptors involved in synaptic plasticity—a fundamental process for learning and memory . The compound's mechanism demonstrates its potential to modulate neurotransmission positively, particularly in conditions characterized by impaired glutamatergic signaling.

Physical and Chemical Properties Analysis

Physical Properties

Bitopertin (R enantiomer) appears as a white to off-white solid. It exhibits good solubility in organic solvents but limited solubility in water, which is typical for many pharmaceutical compounds.

Chemical Properties

  • Melting Point: Not explicitly stated but generally expected to be within standard ranges for similar compounds.
  • Stability: Stable under recommended storage conditions; degradation pathways have not been extensively documented but are likely minimal under proper handling.
  • Reactivity: Exhibits selective reactivity towards GlyT1 without significant interactions with other neurotransmitter transporters at therapeutic concentrations .
Applications

Bitopertin (R enantiomer) has notable scientific uses:

  • Research: It serves as a model compound for studying glycine transporter inhibitors and their effects on neurotransmission.
  • Clinical Trials: Currently being evaluated for its efficacy in treating negative symptoms associated with schizophrenia and improving anemia linked to erythropoietic protoporphyria .
  • Pharmaceutical Development: Its enantiopure form is crucial for developing safe and effective medications aimed at enhancing cognitive function and managing psychiatric disorders .
Pharmacological Mechanisms of GlyT1 Inhibition

Noncompetitive Inhibition Dynamics at the Glycine Transporter 1 (GlyT1)

Bitopertin R enantiomer (RG1678 R enantiomer) is a potent, noncompetitive inhibitor of the glycine transporter 1 (GlyT1), which regulates glycine availability in synaptic clefts. Biochemical studies reveal that Bitopertin binds to an allosteric site on GlyT1, distinct from the substrate-binding domain, thereby preventing glycine translocation without competing with glycine itself. This is evidenced by its ability to inhibit [³H]glycine uptake in CHO cells expressing human GlyT1b (hGlyT1b) with an IC₅₀ of 25 ± 2 nM [1] [2]. Kinetic analyses demonstrate noncompetitive inhibition patterns, as Bitopertin reduces the maximum velocity (Vmax) of glycine transport without altering the Michaelis constant (Km), confirming its action is independent of glycine concentration [8] [10].

Equilibrium binding assays show Bitopertin displaces the radiolabeled GlyT1 inhibitor [³H]ORG24598 with a Ki of 8.1 nM, indicating high-affinity stabilization of GlyT1 in a conformation that obstructs glycine reuptake [1]. This mechanism prolongs glycine dwell time in the synaptic space, facilitating NMDA receptor modulation.

Table 1: Inhibition Kinetics of Bitopertin at GlyT1

ParameterValueExperimental SystemReference
hGlyT1b IC₅₀25 ± 2 nMCHO cells ([³H]glycine uptake) [1]
mGlyT1b IC₅₀22 ± 5 nMCHO cells ([³H]glycine uptake) [1]
[³H]ORG24598 Ki8.1 nMhGlyT1b membrane binding [1]
Inhibition ModeNoncompetitive (↓Vmax)Kinetic analysis [8]

Allosteric Modulation of NMDA Receptor Co-Agonist Availability

By inhibiting GlyT1, Bitopertin elevates extracellular glycine concentrations, which acts as an obligatory co-agonist at the glycine modulatory site (GMS) of NMDA receptors (NMDARs). In vivo microdialysis studies in rats demonstrate that oral Bitopertin (1–30 mg/kg) induces a dose-dependent increase in striatal glycine levels, peaking at 2.5 times baseline at 30 mg/kg [1] [6]. This elevation enhances NMDAR function by promoting glycine binding to GluN1 subunits, a prerequisite for glutamate-induced channel activation [3] [7].

Notably, Bitopertin augments NMDAR-dependent synaptic plasticity. At 100 nM, it enhances long-term potentiation (LTP) in hippocampal CA1 pyramidal neurons, but this effect diminishes at 300 nM, suggesting an inverted U-shaped dose-response relationship [1] [7]. This aligns with in vivo findings where Bitopertin attenuates hyperlocomotion induced by NMDA antagonists like phencyclidine (PCP) by restoring NMDAR hypofunction [6] [7]. The glycine surge also mitigates oxidative stress in erythroid cells by reducing heme synthesis, highlighting downstream metabolic impacts beyond synaptic modulation [6].

Table 2: Neurochemical and Physiological Effects of Bitopertin

EffectExperimental OutcomeModel SystemReference
Striatal glycine increase2.5× baseline at 30 mg/kg p.o.Rat microdialysis [1]
CSF glycine increaseDose-dependent (1–10 mg/kg) at 3h post-doseRat CSF sampling [1]
LTP enhancementSignificant at 100 nM; absent at 300 nMHippocampal slices [1]
PCP-induced hyperactivity attenuationEffective at 0.3–10 mg/kg p.o.Mouse locomotor assay [1]
Heme synthesis reductionDecreased PPIX synthesis in erythroid cellsIn vitro cell model [6]

Selectivity Profiling Against GlyT2 and Other Neurotransmitter Transporters

Bitopertin exhibits exceptional selectivity for GlyT1 over the structurally related glycine transporter GlyT2 (SLC6A5). Functional assays show no inhibition of hGlyT2-mediated glycine uptake at concentrations up to 30 μM (IC₅₀ >30 μM), which is >1,200-fold lower potency compared to GlyT1 [1] [2] [10]. Broad pharmacological profiling against 86 targets—including ion channels, receptors, and enzymes—confirmed negligible activity (<41% inhibition at 10 μM) for all off-targets [2] [4].

Notably, Bitopertin does not inhibit human ether-à-go-go-related gene (hERG) potassium channels (IC₅₀ >20 μM), indicating a low risk of cardiotoxicity [2] [10]. Recent in silico studies suggest potential interactions with other SLC6 transporters (e.g., PROT/SLC6A7 and DAT/SLC6A3), but experimental validation remains lacking [9]. The R enantiomer specificity is critical, as it contributes to reduced off-target effects compared to racemic mixtures.

Table 3: Selectivity Profile of Bitopertin

TargetActivityExperimental SystemReference
GlyT2 (hGlyT2)IC₅₀ >30 μM (no inhibition)CHO cells ([³H]glycine uptake) [1]
hERG channelIC₅₀ >20 μMPatch-clamp assay [2]
CYP450 enzymesNo inhibition (≥10 μM)Human liver microsomes [10]
Monoamine transporters<41% inhibition at 10 μMRadioligand binding panels [2]
SLC6A7 (PROT)In silico binding predictedMolecular docking [9]

Properties

CAS Number

845614-11-1; 845614-12-2

Product Name

Bitopertin R enantiomer

IUPAC Name

[4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[5-methylsulfonyl-2-(1,1,1-trifluoropropan-2-yloxy)phenyl]methanone

Molecular Formula

C21H20F7N3O4S

Molecular Weight

543.46

InChI

InChI=1S/C21H20F7N3O4S/c1-12(20(23,24)25)35-17-4-3-14(36(2,33)34)10-15(17)19(32)31-7-5-30(6-8-31)18-16(22)9-13(11-29-18)21(26,27)28/h3-4,9-12H,5-8H2,1-2H3

InChI Key

YUUGYIUSCYNSQR-UHFFFAOYSA-N

SMILES

CC(C(F)(F)F)OC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.